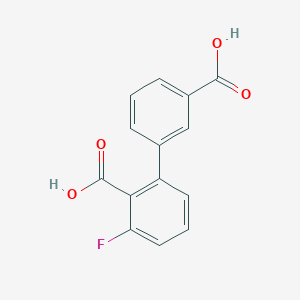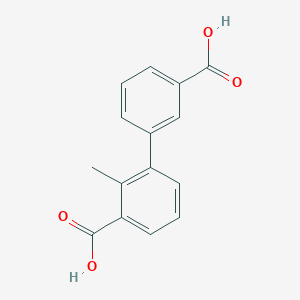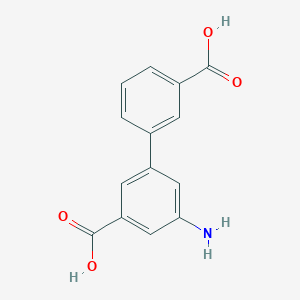
4-(3-Carboxyphenyl)-2-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carboxyphenyl)-2-methoxybenzoic acid (also known as 4-(3-CPA) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 185-186°C and a molecular weight of 248.25 g/mol. 4-(3-CPA) is soluble in water, methanol, and ethanol and is insoluble in diethyl ether. It has a variety of uses in the laboratory, including as a reagent in organic synthesis, as a catalyst in the preparation of polymers, and as an inhibitor of enzymes.
科学的研究の応用
4-(3-CPA) is widely used in scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the preparation of polymers, and as an inhibitor of enzymes. It has also been used in the study of protein-protein interactions, as a substrate for the synthesis of polymeric materials, and as a tool for the analysis of complex mixtures.
作用機序
4-(3-CPA) acts as an inhibitor of enzymes, such as proteases and phosphatases. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. It also binds to the substrate, preventing it from binding to the active site of the enzyme. In addition, 4-(3-CPA) can act as a catalyst in the synthesis of polymeric materials, by promoting the reaction between the monomers.
Biochemical and Physiological Effects
4-(3-CPA) has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of proteases and phosphatases, as well as modulate the activity of a variety of enzymes. In vivo studies have shown that it can inhibit the production of inflammatory mediators and modulate the immune response. It has also been shown to have anti-cancer activity, by inhibiting the growth of certain cancer cells.
実験室実験の利点と制限
The main advantage of using 4-(3-CPA) in laboratory experiments is its low toxicity. It has been shown to be non-toxic in both in vitro and in vivo studies. This makes it an ideal reagent for use in laboratory experiments. However, it is important to note that 4-(3-CPA) is not very soluble in water, and so it may not be suitable for use in experiments that require the use of aqueous solutions.
将来の方向性
There are a number of potential future directions for research involving 4-(3-CPA). These include further exploration of its anti-cancer activity, its potential as an inhibitor of other enzymes, and its ability to modulate the immune response. Additionally, further research could be conducted into its potential as a substrate for the synthesis of polymeric materials, and its ability to be used in the analysis of complex mixtures. Finally, further research could be conducted into its potential applications in the pharmaceutical industry, such as its use as an inhibitor of drug-metabolizing enzymes.
合成法
4-(3-CPA) can be synthesized by reacting 3-carboxyphenyl-2-methoxybenzoic acid with sodium hydroxide. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-90°C and a pH of 10-12. The reaction is complete when the pH of the solution is neutral. The product is then purified by recrystallization from methanol or ethanol.
特性
IUPAC Name |
4-(3-carboxyphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-20-13-8-10(5-6-12(13)15(18)19)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZDRDKPDKSMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689902 |
Source


|
| Record name | 3'-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-35-4 |
Source


|
| Record name | 3'-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














